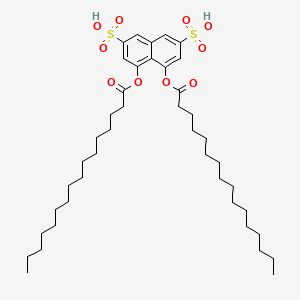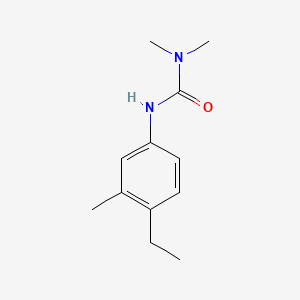
Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is a carbonyl group attached to two amine groups The specific structure of this compound includes a 4-ethyl-3-methylphenyl group and two N,N-dimethyl groups attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- typically involves the reaction of 4-ethyl-3-methylphenyl isocyanate with N,N-dimethylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. Industrial production methods are optimized for efficiency, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Aplicaciones Científicas De Investigación
Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-(4-methylphenyl)-N,N-dimethyl-
- Urea, N-(4-ethylphenyl)-N,N-dimethyl-
- Urea, N-(3-methylphenyl)-N,N-dimethyl-
Uniqueness
Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both 4-ethyl and 3-methyl groups on the phenyl ring distinguishes it from other similar compounds and may confer distinct properties and applications.
Propiedades
Número CAS |
107598-68-5 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(4-ethyl-3-methylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C12H18N2O/c1-5-10-6-7-11(8-9(10)2)13-12(15)14(3)4/h6-8H,5H2,1-4H3,(H,13,15) |
Clave InChI |
PBJQOIDMQOTJHR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)NC(=O)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


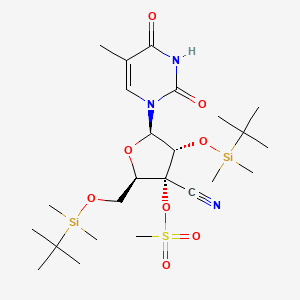
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
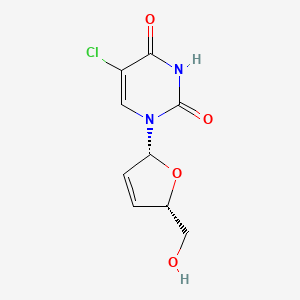
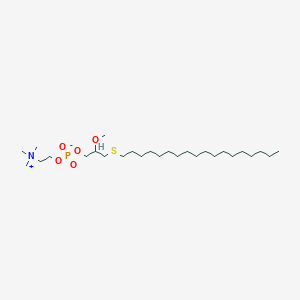
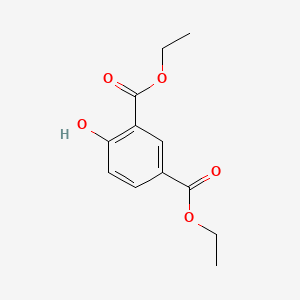
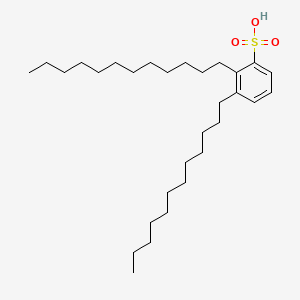
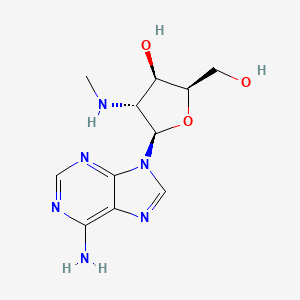
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
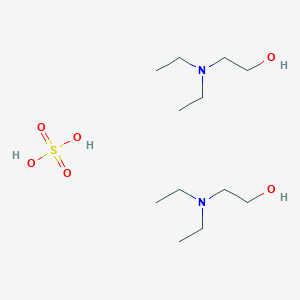
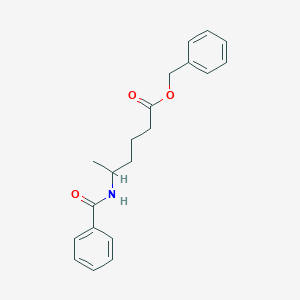
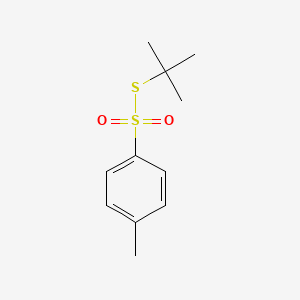
![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
